![molecular formula C17H16Cl2N2O3S B2588076 2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide CAS No. 337922-09-5](/img/structure/B2588076.png)
2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide
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Overview
Description
“2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide” is a chemical compound with the molecular formula C17H16Cl2N2O5S . It’s important to note that the sale of this product is prohibited according to the laws, regulations, and policies related to "patent products" .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C17H16Cl2N2O5S. It includes elements such as carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) .Scientific Research Applications
Chemiluminescence from Sulfanyl-Substituted Compounds
Research by Watanabe et al. (2010) explores the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. The study demonstrates the thermal stability of these compounds and their ability to emit light upon decomposition, which could suggest potential applications in chemiluminescent probes and materials research for the compound of interest (Watanabe et al., 2010).
Synthesis of Sulfanyl-Triazoles
Kaldrikyan et al. (2016) detail the reactions of 1,2,4-triazole-3-thiols with various halides and acrylonitrile, leading to new 3-sulfanyl-1,2,4-triazoles. This work highlights the versatility of sulfanyl groups in constructing heterocyclic compounds, which might be relevant for developing pharmaceuticals or materials based on the chemistry of the specified compound (Kaldrikyan et al., 2016).
Mechanism of Action
properties
IUPAC Name |
(Z)-2,3-dichloro-3-[(4-methoxyphenyl)methylsulfanyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-23-13-6-3-11(4-7-13)10-25-16(19)15(18)17(22)21-12-5-8-14(24-2)20-9-12/h3-9H,10H2,1-2H3,(H,21,22)/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTMOYLVZKKVJL-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC(=C(C(=O)NC2=CN=C(C=C2)OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CS/C(=C(\C(=O)NC2=CN=C(C=C2)OC)/Cl)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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